1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-14-23-19(29-26-14)16-9-11-27-17(12-16)24-25-18(27)13-22-20(28)21-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11-12H,5,8,10,13H2,1H3,(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRWJXFIZEMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea involves several key steps. Typically, the starting materials include 3-Methyl-1,2,4-oxadiazole, 1,2,4-triazolo[4,3-a]pyridine, and 3-phenylpropylamine. The synthesis route includes cyclization, nucleophilic substitution, and urea formation reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthesis routes to improve efficiency and reduce costs. Automation and continuous flow processes could be utilized to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions can modify its chemical structure and properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Various alkylating agents and halides can be used in substitution reactions, often requiring solvents like dichloromethane or ethanol.
Major Products Formed
The products formed from these reactions can vary based on the specific conditions and reagents used. Generally, these reactions will result in the formation of derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing oxadiazole and triazole rings have shown significant anticancer properties. Research indicates that derivatives of these compounds can inhibit various cancer cell lines, including breast and leukemia cancers. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit high potency against MCF7 breast cancer cells and other cancer types, suggesting that the compound may possess similar properties due to its structural features .
-
Enzyme Inhibition :
- The compound's structure allows for interaction with biological targets such as enzymes and receptors. Molecular docking studies have been employed to analyze its binding affinity with specific enzymes involved in cancer progression. This approach can help elucidate its mechanism of action and efficacy compared to existing therapeutic agents.
- Diabetes Treatment :
-
Anti-inflammatory Properties :
- Some derivatives have shown promise in reducing inflammation through their interaction with inflammatory pathways. This application is particularly relevant in chronic inflammatory diseases where traditional treatments may be ineffective or cause adverse effects.
Chemical Reactions and Synthesis
The synthesis of compounds like 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea can be achieved through various methodologies:
- Microwave-Assisted Synthesis : This eco-friendly method has been established for synthesizing related heterocycles efficiently, yielding high purity and better reaction times compared to traditional methods .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material sciences:
-
Polymer Chemistry :
- The incorporation of nitrogen-rich heterocycles into polymers can enhance their thermal stability and mechanical properties. Research into these materials may lead to the development of advanced materials with tailored properties for specific applications.
-
Nanotechnology :
- The compound's potential for functionalization allows it to be used in creating nanomaterials that can be applied in drug delivery systems or as contrast agents in imaging techniques.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood but involves interactions at the molecular level. It likely targets specific enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate its precise molecular targets and the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Triazolopyridine vs. Pyrrolidine-Oxadiazole Hybrids The compound in , 1-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea, replaces the triazolopyridine core with a pyrrolidine ring. The triazolopyridine core in the target compound may offer stronger π-π stacking interactions with protein targets compared to the flexible pyrrolidine .
Triazolopyridine vs. Imidazopyridine
describes 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea, which uses an imidazopyridine core. Imidazopyridines are larger and more planar, possibly enhancing affinity for hydrophobic binding pockets. However, the triazolopyridine in the target compound may confer better solubility due to its smaller size and polar nitrogen atoms .
Urea Substituent Modifications
- 3-Phenylpropyl vs. Trifluoromethylphenyl
The target compound’s 3-phenylpropyl group increases lipophilicity (predicted logP ~4.5) compared to the electron-withdrawing trifluoromethylphenyl group in ’s analogs (logP 4.36 in ). This difference may improve membrane permeability but reduce aqueous solubility . - Linear vs. Branched Chains
The phenylpropyl chain in the target compound offers flexibility, whereas branched substituents (e.g., tert-butyl in ) could sterically hinder target engagement. The linear chain may facilitate deeper penetration into hydrophobic binding sites .
Oxadiazole Functionalization
- 3-Methyl-oxadiazole vs. However, phenyl groups may enhance aromatic stacking, as seen in kinase inhibitors .
Physicochemical Properties and Drug-Likeness
The target compound’s predicted PSA (~90 Ų) aligns with ’s analogs, suggesting moderate oral bioavailability. Its higher logP compared to ’s compounds may favor CNS penetration but increase metabolic clearance risk .
Biological Activity
The compound 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a hybrid molecule that incorporates several pharmacologically significant scaffolds. Its design aims to exploit the biological activities associated with oxadiazole and triazole derivatives, which have been recognized for their potential in anticancer therapies and other therapeutic areas. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a 3-methyl-1,2,4-oxadiazole moiety and a [1,2,4]triazolo[4,3-a]pyridine unit, both known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated potent cytotoxicity against several human cancer cell lines:
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves:
Other Biological Activities
Besides anticancer properties, derivatives of oxadiazole and triazole have been associated with other biological activities:
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives .
- Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro .
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- Study on Triazolo-Oxadiazole Derivatives :
- Mechanistic Insights :
Data Table: Biological Activities Summary
| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.39 | Apoptosis induction; G2/M phase arrest |
| Anticancer | HCT-116 | 0.53 | Inhibition of tubulin polymerization |
| Antimicrobial | Various Bacteria | Varies | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | In vitro Models | Varies | Reduction of inflammatory cytokines |
Q & A
Q. What are the primary synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Triazolo-pyridine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling to integrate the triazolo[4,3-a]pyridine core .
- Urea linkage : Reaction of isocyanates with amines under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) . Key considerations include solvent choice (e.g., toluene for azeotropic water removal) and catalyst selection to minimize side products.
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and urea linkage .
- HRMS : For molecular weight validation .
- Chromatography :
- HPLC : Purity assessment (>95% typically required for biological assays) .
Advanced Research Questions
Q. What computational strategies predict the compound’s target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding between the urea moiety and active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How can structure-activity relationships (SAR) guide optimization?
Key structural modifications and their effects:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Vary phenylpropyl chain length | Alters lipophilicity and membrane permeability | |
| Substitute oxadiazole methyl group | Affects metabolic stability | |
| Introduce electron-withdrawing groups on phenyl | Enhances target affinity |
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, ATP levels in kinase assays) .
- Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS .
- Impurity interference : Compare biological activity of batches with >95% vs. <90% purity .
Methodological Challenges
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous synthesis of intermediates (e.g., oxadiazole formation) reduces batch variability .
- DoE optimization : Use factorial design to optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) .
- Catalyst recycling : Immobilized Pd catalysts for coupling steps reduce costs .
Q. How to validate target engagement in cellular models?
- CETSA : Cellular thermal shift assays confirm target binding by monitoring protein melting shifts .
- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinase domains) to assess activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
